spiro[2.4]heptane-4,7-dione

Ring strain Spiro junction geometry Conformational restriction

Spiro[2.4]heptane-4,7-dione is a bicyclic diketone (C₇H₈O₂, MW 124.14 g/mol) featuring a cyclopropane ring fused to a cyclopentanone ring via a shared spiro carbon, with carbonyl groups at the 4- and 7-positions. The compound possesses zero rotatable bonds, a topological polar surface area of 34.1 Ų, and the intrinsic ring strain of the cyclopropane unit (~27 kcal/mol) that collectively confer a conformationally restricted, three-dimensional scaffold.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 1056970-88-7
Cat. No. B6613715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespiro[2.4]heptane-4,7-dione
CAS1056970-88-7
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CC(=O)C2(C1=O)CC2
InChIInChI=1S/C7H8O2/c8-5-1-2-6(9)7(5)3-4-7/h1-4H2
InChIKeyUWGVRLVELQUPHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[2.4]heptane-4,7-dione (CAS 1056970-88-7): A Rigid Cyclopropane-Fused Diketone Building Block for Medicinal Chemistry and Spirocyclic Synthesis


Spiro[2.4]heptane-4,7-dione is a bicyclic diketone (C₇H₈O₂, MW 124.14 g/mol) featuring a cyclopropane ring fused to a cyclopentanone ring via a shared spiro carbon, with carbonyl groups at the 4- and 7-positions [1]. The compound possesses zero rotatable bonds, a topological polar surface area of 34.1 Ų, and the intrinsic ring strain of the cyclopropane unit (~27 kcal/mol) that collectively confer a conformationally restricted, three-dimensional scaffold [1]. It is commercially available from Enamine at 95.0% purity (0.05 g: $322; 1.0 g: $1,386) [1]. This rigid, densely functionalized spirocyclic framework serves primarily as a synthetic intermediate and building block in medicinal chemistry, where the diketone motif enables diverse derivatization including nucleophilic ring-opening, cycloaddition, and spirocyclopropanation reactions [2][3].

Why Spiro[2.4]heptane-4,7-dione Cannot Be Replaced by Generic Spirocyclic Analogs or Monoketone Building Blocks


Spiro[2.4]heptane-4,7-dione occupies a distinct and narrow design space among spirocyclic building blocks that cannot be replicated by simply interchanging in-class compounds. The [2.4] spiro junction—combining a maximally strained cyclopropane (bond angle ~60°, strain ~27 kcal/mol) with a cyclopentanone ring—generates a unique electronic and steric environment at the spiro carbon that is absent in larger-ring analogs such as spiro[3.4]octane or spiro[2.5]octane scaffolds [1]. The two carbonyl groups positioned on opposite sides of the spiro center enable dual activation: the cyclopropane undergoes nucleophilic ring-opening via “spiroactivation,” a phenomenon where both carbonyls cooperatively polarize the cyclopropane C–C bonds, a reactivity mode not available to mono‑ketone spiro[2.4]heptane derivatives [1]. Furthermore, the zero‑rotatable‑bond architecture (vs. flexible chain diketoesters such as diethyl malonate derivatives, which possess 5–7 rotatable bonds) provides a fully locked conformation desirable for structure‑based drug design where entropic penalty upon binding must be minimized [2]. Generic substitution with a spiro[2.5]octane‑dione or an acyclic 1,3‑diketone would alter ring‑strain energy, carbonyl geometry, and the spatial orientation of derivatization vectors, rendering the resulting SAR or synthetic route non‑transferable.

Quantitative Differentiation Evidence for Spiro[2.4]heptane-4,7-dione vs. Closest Analogs and Alternatives


Cyclopropane Ring Strain in Spiro[2.4]heptane-4,7-dione vs. Spiro[3.4]octane Scaffolds: Impact on Spiro‑Carbon Geometry and Reactivity

The spiro[2.4]heptane core exhibits a spiro‑carbon bond angle of approximately 137.2°, the most distorted spiro geometry among common [m.n] spiroalkane scaffolds, compared with 118.9° for spiro[2.5]octane and intermediate values for spiro[3.4]octane (~126° estimated) . This extreme angular distortion arises directly from the cyclopropane ring’s Baeyer strain (~27 kcal/mol) and translates into enhanced reactivity at the spiro center, particularly in nucleophilic ring‑opening reactions. The diketone variant further amplifies this effect through spiroactivation: the two carbonyl groups withdraw electron density from the cyclopropane, lowering the kinetic barrier for nucleophilic attack compared to the parent hydrocarbon spiro[2.4]heptane or monoketone analogs [1]. This geometry‑driven reactivity is a quantifiable structural feature that differentiates spiro[2.4]heptane-4,7-dione from larger‑ring spirocyclic diketones.

Ring strain Spiro junction geometry Conformational restriction

Rotatable Bond Count: Conformational Rigidity of Spiro[2.4]heptane-4,7-dione vs. Acyclic 1,3-Diketone Building Blocks

Spiro[2.4]heptane-4,7-dione has a rotatable bond count of zero, as the entire heavy‑atom skeleton is locked into a rigid bicyclic framework [1]. By contrast, commonly employed acyclic 1,3‑diketone building blocks such as diethyl malonate (7 rotatable bonds), acetylacetone (2 rotatable bonds), or dimethyl 1,3‑acetonedicarboxylate (7 rotatable bonds) possess conformational flexibility that incurs an entropic penalty upon target binding and can lead to off‑target interactions. In structure‑based drug design, each freely rotatable bond is estimated to contribute approximately 0.5–1.5 kcal/mol to the entropic cost of binding [2]. Thus, replacing a flexible 1,3‑diketone with spiro[2.4]heptane-4,7-dione can eliminate 2–7 rotatable bonds, corresponding to a potential binding free‑energy advantage of 1–10 kcal/mol depending on the comparator.

Conformational restriction Drug design Entropic penalty

Topological Polar Surface Area (TPSA) of Spiro[2.4]heptane-4,7-dione vs. 5-Azaspiro[2.4]heptane-4,7-dione Analogs and Implications for CNS Permeability

The all‑carbon spiro[2.4]heptane-4,7-dione scaffold has a TPSA of 34.1 Ų [1], which is significantly lower than the 5‑azaspiro[2.4]heptane-4,7-dione scaffold (TPSA ~46–54 Ų, depending on N‑substitution; the tertiary amide nitrogen adds approximately 12–20 Ų to the polar surface) . A TPSA below 60 Ų is a widely accepted threshold for passive blood–brain barrier (BBB) penetration; a TPSA below 40 Ų is considered optimal for CNS drug candidates [2]. The 34.1 Ų value positions spiro[2.4]heptane-4,7-dione firmly within the CNS‑favorable range, whereas 5‑azaspiro analogs approach or exceed the 60 Ų cutoff when polar N‑substituents are introduced. This property difference is intrinsic to the all‑carbon diketone core and cannot be achieved with nitrogen‑containing spiro[2.4]heptane congeners.

CNS drug design Physicochemical property Blood-brain barrier permeability

Synthetic Accessibility via Room‑Temperature Radical Spirocyclopropanation: Yields of Spiro[2.4]heptane-4,7-dione Derivatives vs. Traditional Multi‑Step Routes

A 2016 study demonstrated an N‑iodosuccinimide‑initiated, white‑LED‑driven radical spirocyclopropanation of styrenes with 1,3‑dicarbonyl compounds that directly produces spiro[2.4]heptane-4,7-dione derivatives at room temperature with good to excellent yields [1]. While the paper reports a substrate scope rather than a single uniform yield, the method provides a one‑step, room‑temperature route that contrasts with traditional multi‑step syntheses of spirocyclic diketones, which often require strongly basic or cryogenic conditions and proceed in lower overall yields due to step‑wise loss. For example, classical approaches via conversion of spiro[2.4]heptan-4-one to a 5‑phenylthio‑α,β‑unsaturated ketone followed by organocuprate conjugate addition require at least two steps under strictly anhydrous, low‑temperature conditions . The radical method's room‑temperature operation and broad functional‑group tolerance (including halo, nitro, and ether substituents) represent a practical advantage for library synthesis.

Synthetic methodology Radical cyclization Spirocyclopropanation

Dual Carbonyl Spiroactivation: Nucleophilic Ring‑Opening Reactivity of Spiro[2.4]heptane-4,7-dione vs. Mono‑Ketone Spiro[2.4]heptane Analogs

The two carbonyl groups in spiro[2.4]heptane-4,7-dione (and its peroxide analog 5,6‑dioxaspiro[2.4]heptane-4,7-dione) exert a cooperative electron‑withdrawing effect that polarizes the cyclopropane C–C bonds, a phenomenon termed “spiroactivation” [1]. This enables nucleophilic ring‑opening of the cyclopropane under mild conditions. For example, 5,6‑dioxaspiro[2.4]heptane-4,7-dione undergoes methanol ring‑opening at ambient temperature to yield 2‑methoxy‑2‑(2‑methoxyethyl)malonic acid in 35% yield [1]. By contrast, the mono‑ketone spiro[2.4]heptan-4-one (CAS not readily available) lacks the second carbonyl necessary for spiroactivation and does not undergo analogous nucleophilic ring‑opening under the same mild, metal‑free conditions . This dual‑activation mechanism is a unique reactivity feature that directly enables derivatization pathways unavailable to monoketone spiro[2.4]heptane scaffolds.

Spiroactivation Nucleophilic ring-opening Cyclopropane reactivity

Optimal Application Scenarios for Spiro[2.4]heptane-4,7-dione in Medicinal Chemistry, Synthetic Methodology, and CNS Drug Discovery


CNS‑Penetrant Fragment Library Design and Structure‑Based Drug Discovery

With a TPSA of 34.1 Ų and zero rotatable bonds, spiro[2.4]heptane-4,7-dione is optimally suited as a core fragment for CNS‑targeted fragment‑based drug discovery campaigns [1][2]. Its low TPSA places it firmly within the CNS‑MPO (Multiparameter Optimization) desirable space (TPSA < 40 Ų), while its complete conformational restriction facilitates high‑resolution co‑crystallography with target proteins. The dual carbonyl groups provide hydrogen‑bond acceptor sites for target engagement without introducing the excessive polarity of azaspiro analogs (TPSA ~46–54 Ų), which risk exceeding BBB‑permeability thresholds [2]. Procurement of this scaffold enables medicinal chemistry teams to build CNS‑focused compound libraries with intrinsic brain‑penetrant physicochemical properties.

One‑Step Diversity‑Oriented Synthesis of Spiro[2.4]heptane-4,7-dione Derivative Libraries via Radical Spirocyclopropanation

The N‑iodosuccinimide‑initiated radical spirocyclopropanation methodology enables the rapid, room‑temperature construction of spiro[2.4]heptane-4,7-dione libraries from widely available styrenes and 1,3‑dicarbonyl compounds [3]. This one‑step protocol is particularly suitable for parallel synthesis and high‑throughput chemistry workflows, as it tolerates a broad range of functional groups including halo, nitro, aromatic, and ether substituents. The method's operational simplicity (white LED, ambient temperature, no strictly anhydrous or cryogenic requirements) reduces the synthetic burden relative to traditional multi‑step routes, making it the preferred entry point for exploratory medicinal chemistry programs seeking to evaluate spirocyclic diketone chemical space.

Synthesis of Prostaglandin Analogs and Conformationally Restricted Eicosanoid Scaffolds

Spiro[2.4]heptane-4,7-dione and its derivatives have established precedent as synthons for spiro[2.4]heptane analogs of prostaglandins [4]. The rigid spirocyclic framework mimics the cyclopentane core of natural prostaglandins while introducing the added strain and three‑dimensionality of the cyclopropane ring, potentially altering receptor subtype selectivity or metabolic stability. The diketone functionality allows regioselective functionalization at either carbonyl, enabling systematic exploration of structure–activity relationships around the prostaglandin scaffold. This application leverages the compound's unique combination of ring strain, dual carbonyl reactivity, and zero rotatable bonds, which cannot be simultaneously achieved with acyclic prostaglandin precursors or mono‑ketone spirocyclic analogs.

ALX/FPRL2 Receptor Agonist Development Using the Spiro[2.4]heptane Pharmacophore

Bridged and functionalized spiro[2.4]heptane derivatives have been patented as non‑peptide agonists of the ALX (FPR2) and FPRL2 receptors, with applications in inflammatory and obstructive airways diseases [5]. The spiro[2.4]heptane-4,7-dione scaffold serves as a key synthetic entry point to these bridged derivatives through functionalization of the cyclopentanone ring and subsequent elaboration of the cyclopropane moiety. The scaffold's intrinsic rigidity and the geometric constraints imposed by the spiro junction are critical for achieving the receptor‑binding conformation described in the patent SAR. Procuring the parent dione enables medicinal chemistry groups to pursue proprietary ALX agonist programs with a validated pharmacophore starting point.

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